molecular formula C23H19FN2O4 B2690079 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide CAS No. 921919-20-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2690079
CAS RN: 921919-20-2
M. Wt: 406.413
InChI Key: GXVUTZOGHLWKKY-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H19FN2O4 and its molecular weight is 406.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antiallergic Activity and Histamine H1 Receptor Inhibition : A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives demonstrated potent antiallergic properties and inhibitory effects on histamine H1 receptors, indicating their potential as antiallergic agents. The structural elements critical for enhanced activity were identified, including a dibenzoxepin ring system and specific substituents contributing to efficacy and safety (Ohshima et al., 1992).

  • Synthetic Methodologies for Dibenz[b,f]oxazepin Compounds : Efficient assembly techniques for dibenz[b,f]oxazepin-11(10H)-ones were reported, highlighting the synthesis' flexibility and the high purity of the final products. This research contributes to the broader accessibility of dibenzoxazepin-based compounds for further pharmacological evaluation (Ouyang et al., 1999).

  • Antipsychotic Potential : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols related to the dibenzoxazepin structure revealed antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors, suggesting a novel approach to antipsychotic drug design that may offer advantages over traditional treatments (Wise et al., 1987).

Chemical Properties and Synthetic Routes

  • Polyfluorinated Dibenz[b,f][1,4]oxazepines : The synthesis and properties of polyfluorinated dibenz[b,f][1,4]oxazepines were explored, revealing their biological activities primarily on the central nervous system. This work presents a pathway to novel polyfluorinated analogs of psychotropic agents, expanding the chemical diversity and potential therapeutic applications of dibenzoxazepin compounds (Gerasimova et al., 1989).

  • Catalytic Enantioselective Synthesis : A catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines was developed, leading to chiral β-amino esters with high yields and enantioselectivities. This method demonstrates the potential for synthesizing optically active dibenzoxazepin derivatives, which could be valuable in the development of enantiomerically pure pharmaceuticals (Munck et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-14-3-9-21-19(11-14)26(2)23(28)18-12-16(6-10-20(18)30-21)25-22(27)13-29-17-7-4-15(24)5-8-17/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUTZOGHLWKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide

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